VU0456940
Description
VU0456940 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It was developed through iterative optimization of a high-throughput screening (HTS) hit, VU0108370, which exhibited weak M1 PAM activity (EC₅₀ = 9.71 µM) . Structural modifications, including difluoro substitution of the indole core and incorporation of a pyrazine-containing benzyl side chain, improved potency to an EC₅₀ of 310–340 nM in hM1-CHO cells . This compound demonstrates 14-fold leftward shifts in acetylcholine (ACh) concentration-response curves (CRC) and high selectivity (>100-fold) over other muscarinic subtypes (M2–M5) .
Pharmacologically, this compound enhances M1-mediated signaling in native tissues, such as potentiating subthreshold carbachol (CCh)-induced excitation in medium spiny neurons (MSNs) and shifting amyloid precursor protein (APP) processing toward the nonamyloidogenic pathway, increasing soluble sAPPα release .
Properties
Molecular Formula |
C24H19F2N5O4S |
|---|---|
Molecular Weight |
511.5038 |
SMILES |
CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1 |
Appearance |
Solid powder |
Synonyms |
VU-0456940; VU 0456940; VU0456940.; 1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and pharmacokinetic differences between VU0456940 and analogous M1 modulators:
Abbreviations: AHL = Amphetamine-induced hyperlocomotion; Ago-PAM = Allosteric agonist-PAM.
Structural and Functional Insights
Core Scaffolds: this compound belongs to a difluoro-indole chemotype, distinct from the quinazolinone core of BQCA or the isatin scaffold of ML139 . Its pyrazine side chain enhances binding to the M1 allosteric site . PF-06764427 combines a hydroxycyclohexyl amide with an indole core, enabling dual PAM and agonist activity ("ago-PAM") .
Potency and Selectivity :
- This compound is 10-fold more potent than BQCA and ML169, attributed to optimized fluorine substitutions and heteroaromatic interactions .
- Unlike PF-06764427, this compound lacks intrinsic agonist activity, reducing risks of receptor overactivation .
Pharmacokinetics :
- This compound exhibits moderate brain penetration (Kp/Kp,uu = 0.2–0.5) but is outperformed by PF-06764427, which shows efficacy in rodent cognition models .
- High clearance (e.g., hepatic metabolism) and CYP450 inhibition are shared liabilities with BQCA but absent in ML169 .
PF-06764427 reverses psychostimulant-induced hyperlocomotion, a feature absent in this compound due to its lack of M4 receptor engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
